molecular formula C18H18BrNO2 B3480377 2-bromo-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide

2-bromo-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide

Cat. No. B3480377
M. Wt: 360.2 g/mol
InChI Key: CIPPZIFUQRZTLQ-UHFFFAOYSA-N
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Description

Compounds like “2-bromo-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides between a carboxylic acid and an amine where the acid component is a benzene ring . They often have interesting biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative in the presence of a coupling agent . The bromo and methoxy groups can be introduced using appropriate reagents .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography , NMR spectroscopy , and mass spectrometry .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, the bromo group can be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .

Mechanism of Action

The mechanism of action of benzamides depends on their specific structure and the biological target. Some benzamides have been found to have anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards of such compounds depend on their specific structure. Some benzamides can be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Future Directions

The future directions for the study of such compounds could include further investigation of their synthesis, characterization, and biological activity. They could also be studied for potential applications in medicinal chemistry .

properties

IUPAC Name

2-bromo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-22-17-11-13-7-3-2-6-12(13)10-16(17)20-18(21)14-8-4-5-9-15(14)19/h4-5,8-11H,2-3,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPPZIFUQRZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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